molecular formula C15H13ClFNO2 B2388181 4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide CAS No. 839693-48-0

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide

Cat. No.: B2388181
CAS No.: 839693-48-0
M. Wt: 293.72
InChI Key: SPEYCDKQPKMFOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is unique due to the presence of both chloro and fluorophenoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Biological Activity

4-Chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chloro group, a fluorophenoxy moiety, and an ethyl linker, contributing to its unique pharmacological properties. Its chemical structure can be represented as follows:

C11H12ClFNO\text{C}_{11}\text{H}_{12}\text{ClFNO}

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Notably, it has been identified as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for anticancer drug development.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of several cancer cell lines by targeting specific pathways involved in tumorigenesis. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, thereby exerting beneficial effects in conditions characterized by excessive inflammation.

3. Antibacterial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antibacterial activity. It was used in the synthesis of Schiff base metal complexes that exhibited enhanced antibacterial properties against both Gram-negative and Gram-positive bacteria.

Case Studies

StudyFindings
In Vitro Anticancer Activity The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Enzyme Inhibition Inhibition studies revealed that this compound effectively reduced CA IX activity, correlating with decreased tumor cell viability.
Antibacterial Testing Schiff base complexes derived from this compound showed significant bactericidal activity against E. coli and S. typhi, with minimum inhibitory concentrations (MICs) lower than those of the free ligand.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profile of this compound derivatives to enhance their efficacy and reduce toxicity. Modifications in the chemical structure have led to improved solubility and metabolic stability without compromising biological activity .

Properties

IUPAC Name

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-12-7-5-11(6-8-12)15(19)18-9-10-20-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEYCDKQPKMFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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